Mass Spectrometric Differentiation: 16α-OHE1-13C3 Provides M+3 Mass Shift vs. Unlabeled Analyte
16α-Hydroxyestrone-13C3 incorporates three 13C atoms at the 2, 3, and 4 positions of the aromatic A-ring, producing a nominal mass shift of M+3 (molecular weight 289.34 Da) compared to the unlabeled 16α-hydroxyestrone analyte (molecular weight 286.37 Da) . This 3-Dalton mass differential ensures complete baseline separation in the MS1 quadrupole or selected reaction monitoring (SRM) transitions, eliminating isotopic cross-talk between the internal standard and the endogenous analyte [1]. In contrast, an M+1 or M+2 shift from single- or double-labeled compounds is insufficient to fully resolve the internal standard from the natural abundance M+1/M+2 isotopic envelope of the unlabeled analyte, introducing systematic quantification bias [2].
| Evidence Dimension | Mass shift relative to unlabeled 16α-hydroxyestrone |
|---|---|
| Target Compound Data | M+3 (molecular weight 289.34 Da; nominal +3 Da) |
| Comparator Or Baseline | Unlabeled 16α-hydroxyestrone: molecular weight 286.37 Da; hypothetical M+1 labeled analog: nominal +1 Da; hypothetical M+2 labeled analog: nominal +2 Da |
| Quantified Difference | +3 Da mass differential vs. unlabeled analyte; minimum 1–2 Da greater separation from natural isotopic envelope compared to M+1 or M+2 labels |
| Conditions | Nominal mass calculation; applicable to LC-MS, LC-MS/MS, and GC-MS platforms |
Why This Matters
A ≥3 Da mass shift is the accepted minimum standard for stable isotope dilution LC-MS/MS assays to avoid isotopic overlap with the natural abundance envelope of the unlabeled analyte, directly impacting quantitative accuracy and regulatory method validation compliance.
- [1] Krackeler Scientific. 16-α-Hydroxyestrone-2,3,4-13C3, ALDRICH/731641. View Source
- [2] Denver N, et al. Current strategies for quantification of estrogens in clinical research. J Steroid Biochem Mol Biol. 2019;192:105373. View Source
